![molecular formula C7H9F3O B13641910 5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane](/img/structure/B13641910.png)
5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane: is a unique organic compound characterized by the presence of a trifluoromethyl group and a spirocyclic structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. The spirocyclic structure, on the other hand, adds rigidity and can affect the compound’s three-dimensional conformation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane typically involves the formation of the spirocyclic ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. For instance, the use of trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source can introduce the trifluoromethyl group efficiently .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of photoredox catalysts and light sources at room temperature can also be employed to introduce the trifluoromethyl group in a mild and efficient manner .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism by which 5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the modulation of specific biochemical pathways, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a trifluoromethyl group.
Trifluoromethylated Phenols: Used in various pharmaceutical applications.
Uniqueness
What sets 5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane apart from these compounds is its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications where rigidity and specific three-dimensional conformations are required.
Eigenschaften
Molekularformel |
C7H9F3O |
|---|---|
Molekulargewicht |
166.14 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-1-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)5-1-2-6(3-5)4-11-6/h5H,1-4H2 |
InChI-Schlüssel |
MSPQMWGJEWHWFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1C(F)(F)F)CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


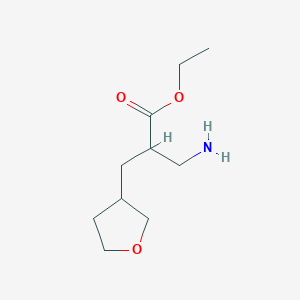
![N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13641841.png)
![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)
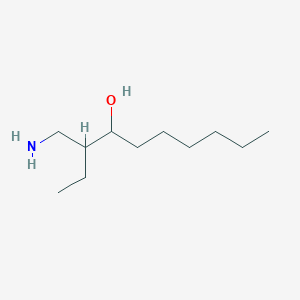
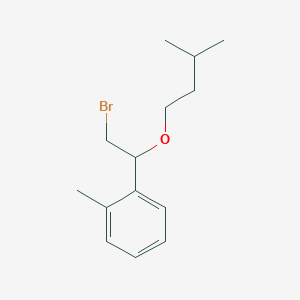
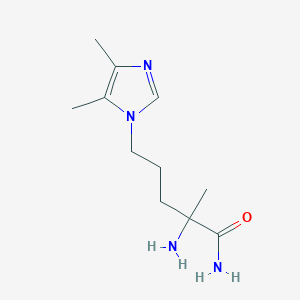
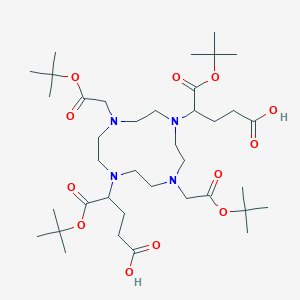
![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)






